9Z,12Z-Octadecadien-6-ynoic acid
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Overview
Description
(9Z,12Z)-octadeca-9,12-dien-6-ynoic acid is a straight-chain polyunsaturated fatty acid composed of eighteen carbons and containing two double bonds, both with Z-geochemistry, at positions 9 and 12 as well as a triple bond at position 6. It is a polyunsaturated fatty acid, an acetylenic fatty acid, an olefinic fatty acid, a long-chain fatty acid and a straight-chain fatty acid.
Scientific Research Applications
Discovery in Nature and Structural Analysis
- Identification in Riccia Fluitans : 9Z,12Z-Octadecadien-6-ynoic acid was identified in Riccia fluitans, along with other acetylenic fatty acids, using spectroscopic methods (A. Vierengel et al., 1987).
- Presence in Mosses : It was also discovered in mosses, highlighting the ability of these plants to synthesize polyolefinic acids of varying chain lengths, including olefinic-acetylenic acids (W. Anderson & J. Gellerman, 1975).
Taste Modulation
- Taste Modulating Properties in Chanterelles : A study found several C18-acetylenic acids in chanterelles, including 9Z,12Z-Octadecadien-6-ynoic acid, which demonstrated taste modulating activities, suggesting a key role in enhancing kokumi, a taste sensation (V. Mittermeier et al., 2018).
Biochemical Analysis and Synthesis
- Role as a Marker for Lipid Peroxidation : 9-HODE, a derivative of 9Z,12Z-Octadecadien-6-ynoic acid, was identified as a stable compound under various oxidation conditions, making it a nearly ideal marker for lipid peroxidation processes (P. Spiteller & G. Spiteller, 1997).
- Synthetic Approaches : Studies have explored the stereoselective synthesis of octadecapolyenoic acid derivatives, including 9Z,12Z-Octadecadien-6-ynoic acid, for potential applications like insecticides (S. Tsuboi et al., 1987).
Therapeutic Potential
- Aromatase Inhibition : Derivatives of 9Z,12Z-Octadecadien-6-ynoic acid were isolated from Urtica dioica roots and identified as aromatase inhibitors, suggesting a potential role in therapeutic applications (R. Kraus et al., 1991).
Quantitative Analysis
- Ion Mobility in LC-MS : A study developed a UHPLC-DMS-MS/MS method for quantitating octadecadien-12-ynoic acids in mushrooms, highlighting their contribution to taste enhancement (V. Mittermeier et al., 2020).
properties
Product Name |
9Z,12Z-Octadecadien-6-ynoic acid |
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Molecular Formula |
C18H28O2 |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
(9Z,12Z)-octadeca-9,12-dien-6-ynoic acid |
InChI |
InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11,14-17H2,1H3,(H,19,20)/b7-6-,10-9- |
InChI Key |
UECZBRRJYAZMDX-HZJYTTRNSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CC#CCCCCC(=O)O |
Canonical SMILES |
CCCCCC=CCC=CCC#CCCCCC(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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